4-(3-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
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Overview
Description
4-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that features a combination of phenolic, nitro, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-aminoimidazo[1,2-a]pyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-6-METHOXY PHENOL
- Other imidazo[1,2-a]pyridine derivatives
Uniqueness
4-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to the presence of both nitro and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16N4O5 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H16N4O5/c1-30-17-11-13(8-9-16(17)26)19-21(24-10-3-2-7-18(24)23-19)22-12-14-5-4-6-15(20(14)27)25(28)29/h2-12,26-27H,1H3/b22-12+ |
InChI Key |
RDNIMCRFFFXAKI-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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